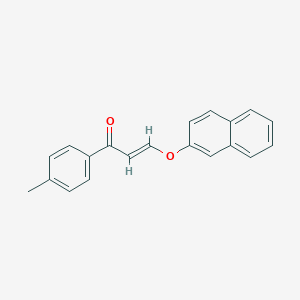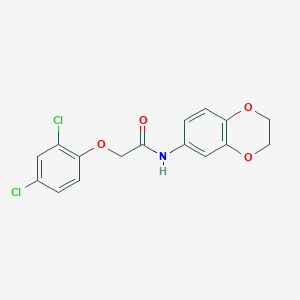![molecular formula C17H19ClN2O3S B214964 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as BTPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTPD is a member of the thioxodihydropyrimidine family of compounds and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
科学研究应用
BTPD has been the subject of extensive scientific research due to its potential applications in drug development. Studies have shown that BTPD exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. BTPD has also been shown to inhibit the growth of cancer cells and induce apoptosis, indicating its potential as an anti-cancer agent.
作用机制
The mechanism of action of BTPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory and tumor pathways. BTPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BTPD has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
BTPD has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that BTPD exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BTPD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BTPD has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
BTPD has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activities, making it a potentially useful tool for studying various disease pathways. Another advantage is that it is relatively easy to synthesize in the laboratory. However, one limitation is that BTPD is not readily available commercially, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of BTPD and its potential applications in drug development.
未来方向
There are several future directions for research on BTPD. One direction is to further investigate the mechanism of action of BTPD and its potential applications in drug development. Another direction is to explore the potential use of BTPD in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, further studies are needed to evaluate the safety and toxicity of BTPD in vivo. Overall, BTPD is a promising compound with potential applications in drug development, and further research is needed to fully understand its biological activities and potential therapeutic applications.
合成方法
The synthesis of BTPD involves a multi-step process that includes the reaction of 3-chloro-4-(butan-2-yloxy)benzaldehyde with thiourea followed by cyclization with acetic anhydride. The resulting product is then subjected to a series of purification steps to obtain pure BTPD. This synthesis method has been optimized to yield high purity BTPD in good yields.
属性
分子式 |
C17H19ClN2O3S |
|---|---|
分子量 |
366.9 g/mol |
IUPAC 名称 |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H19ClN2O3S/c1-5-10(2)23-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(24)20(4)16(12)22/h6-10H,5H2,1-4H3 |
InChI 键 |
NFXMAPUGUCCZAN-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
规范 SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)



![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
